Ethyl 5-amino-4-hydroxynicotinate
Description
Ethyl 5-amino-4-hydroxynicotinate is a nicotinic acid derivative featuring an amino group at the 5-position and a hydroxyl group at the 4-position of the pyridine ring, esterified with an ethyl group. Its synthesis is notably challenging due to the steric and electronic constraints of introducing substituents at the 4- and 5-positions of the nicotinate scaffold. Early attempts to synthesize such derivatives, including 4- or 5-substituted compounds, were hindered by the lack of accessible synthetic routes for 2-substituted malonaldehydes and low yields in reported methods . These challenges highlight the compound’s unique structural complexity and its significance in medicinal and materials chemistry.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5-amino-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-3-10-4-6(9)7(5)11/h3-4H,2,9H2,1H3,(H,10,11) |
InChI Key |
UAIHSBLAASODPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-hydroxynicotinate typically involves the esterification of 5-amino-4-hydroxynicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (R-X) or acyl chlorides (R-COCl) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of Ethyl 5-amino-4-oxonicotinate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-amino-4-hydroxynicotinate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to a reduction in the production of reactive oxygen species (ROS) and subsequent cellular damage.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Diversity
Ethyl 5-amino-4-hydroxynicotinate is distinguished by its dual functionalization at the 4- and 5-positions. Key analogs and their substituent patterns include:
Key Insight: The 5-amino-4-hydroxy substitution in the target compound creates a polar, hydrogen-bonding-rich scaffold, whereas analogs with halogens (e.g., 5-I, 6-Cl) or alkyl groups (e.g., 2-CH₃) prioritize steric or electronic modulation .
Hydrogen Bonding and Crystallinity
Ethyl 4-amino-5-cyano-6-[(2-hydroxyethyl)amino]-2-methylnicotinate demonstrates robust hydrogen-bonding networks (e.g., O3—H3A···N1, angle = 120°), enhancing its crystallinity and stability . In contrast, this compound’s 4-OH and 5-NH₂ groups likely promote similar interactions, though crystallographic data for this specific compound is absent in the provided evidence.
Data Tables
Table 1: Hydrogen Bond Parameters in Ethyl 4-Amino-5-Cyano-6-[(2-Hydroxyethyl)Amino]-2-Methylnicotinate
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| O3—H3A···N1 | 0.86 | 2.25 | 2.780 | 120 |
| N2—H2B···O1 | 0.90 | 1.83 | 2.613 | 145 |
Table 2: Commercial Availability of Nicotinate Derivatives
| Compound Name | Suppliers | CAS Number |
|---|---|---|
| Ethyl 4-hydroxy-2-methylnicotinate | 3 | 54805-51-5 |
| Ethyl 4-amino-6-chloro-5-iodonicotinate | 2 | 1935952-84-3 |
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